N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Molecular Interactions
Research on N,N′-bis(substituted)oxamide compounds, such as in the work of Chang Wang, K. Zheng, Yan-Tuan Li, and Zhiyong Wu (2016), provides insights into the molecular structure and intermolecular interactions of oxalamide derivatives. Their study on a chloro-hydroxy-phenyl ring oxalamide compound revealed its three-dimensional supramolecular structure formed through classical O—H⋯O and N—H⋯O hydrogen bonds, emphasizing the compound's potential for forming stable molecular assemblies (Wang et al., 2016).
Antitumor Activity and Apoptosis Induction
Compounds with oxadiazole structures, similar to the query compound's oxalamide framework, have been identified as novel apoptosis inducers and potential anticancer agents. For example, Han-Zhong Zhang and colleagues (2005) discovered a 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole compound that demonstrated good activity against several breast and colorectal cancer cell lines. This highlights the significance of such molecular frameworks in developing new anticancer strategies (Zhang et al., 2005).
Catalysis and Synthesis
The use of oxalamide derivatives in catalysis is exemplified by Subhadip De, Junli Yin, and D. Ma (2017), who established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for the amidation of (hetero)aryl chlorides. This work showcases the potential of oxalamide-based compounds in facilitating complex organic reactions, indicating their broader applicability in synthetic chemistry (De et al., 2017).
properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-6-3-11(9-20)14(8-13)22-17(24)16(23)21-10-18(25,12-4-5-12)15-2-1-7-26-15/h1-3,6-8,12,25H,4-5,10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYARGTTZFGPVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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